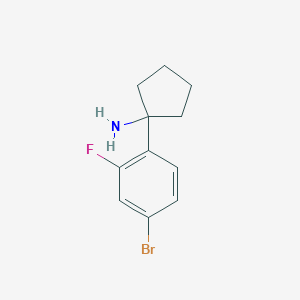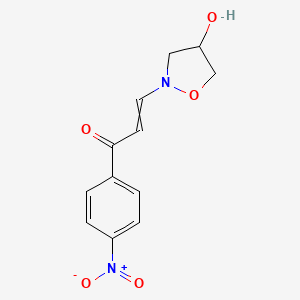
1-(4-Bromo-2-fluorophenyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluorofenil)ciclopentanamina es un compuesto químico con la fórmula molecular C11H13BrFN y un peso molecular de 258.13 g/mol. Es un químico de investigación útil, a menudo utilizado como bloque de construcción en varias síntesis químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Bromo-2-fluorofenil)ciclopentanamina generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El proceso implica el acoplamiento de un haluro de arilo con un compuesto organoboro en presencia de un catalizador de paladio y una base . Las condiciones de reacción son generalmente suaves y tolerantes a varios grupos funcionales, lo que la convierte en un método eficiente para sintetizar este compuesto .
Métodos de producción industrial
Los métodos de producción industrial para 1-(4-Bromo-2-fluorofenil)ciclopentanamina no están bien documentados en el dominio público. Es probable que la síntesis a gran escala siga principios similares a la síntesis a escala de laboratorio, con optimizaciones para el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Bromo-2-fluorofenil)ciclopentanamina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.
Reacciones de acoplamiento: Como se mencionó, el acoplamiento de Suzuki-Miyaura es una reacción clave para sintetizar este compuesto.
Reactivos y condiciones comunes
Catalizadores de paladio: Utilizados en reacciones de acoplamiento.
Bases: Como carbonato de potasio o hidróxido de sodio, utilizados para facilitar las reacciones de acoplamiento.
Solventes: Los solventes comunes incluyen tetrahidrofurano (THF) y dimetilformamida (DMF).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias ciclopentanamidas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorofenil)ciclopentanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica.
Medicina: Investigación sobre sus posibles efectos terapéuticos y mecanismos de acción.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
Al igual que otras aminas, puede interactuar con varios objetivos y vías moleculares, lo que puede influir en los procesos biológicos a través de la unión a receptores o enzimas.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Bromo-4-fluorofenil)ciclopentanamina: Similar en estructura pero con diferentes isómeros posicionales.
1-(4-Bromo-2-clorofenil)ciclopentanamina: Otro derivado halogenado con cloro en lugar de flúor.
Unicidad
1-(4-Bromo-2-fluorofenil)ciclopentanamina es única debido a su patrón de sustitución específico, que puede influir en su reactividad e interacciones en sistemas químicos y biológicos.
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
Clave InChI |
FYKQGPJKLYKGSV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)



![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)

![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
